Product packaging for Ethyl 3-(nitromethyl)hexanoate(Cat. No.:CAS No. 128013-61-6)

Ethyl 3-(nitromethyl)hexanoate

Cat. No.: B1602163
CAS No.: 128013-61-6
M. Wt: 203.24 g/mol
InChI Key: CRUVGEHKMFFRSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-(nitromethyl)hexanoate (CAS 128013-61-6) is a chemical compound classified as a β-nitro ester, which places it at the intersection of two important classes of organic compounds: nitroalkanes and esters . This compound features a nitromethyl group (-CH2NO2) attached to the hexanoate ester structure. The nitro group is strongly electron-withdrawing, which imparts significant acidity to the α-protons, allowing for the formation of a nitronate anion that can act as a nucleophile in carbon-carbon bond-forming reactions . The ester functionality, on the other hand, is susceptible to various transformations including hydrolysis, reduction, and nucleophilic acyl substitution . The primary synthetic value of this compound lies in the versatility of the nitromethyl group, which serves as a synthetic equivalent for several important moieties . It can be reduced to an amine group to access γ-amino acid derivatives, a transformation that is a key step in the synthesis of active pharmaceutical ingredients such as Pregabalin . Alternatively, the nitro group can be converted to a carbonyl group via the Nef reaction, effectively acting as a masked aldehyde . The compound itself is often synthesized via a Michael addition (conjugate addition) of nitromethane to an α,β-unsaturated ester . This compound and its analogues are significant in medicinal and process chemistry research. Patents describe the use of similar (R)-3-(nitromethyl)hexanoic acid derivatives in the asymmetric synthesis of (R)-4-propyldihydrofuran-2(3H)-one . Furthermore, stereoselective enzymatic hydrolysis methods have been developed for closely related esters, such as 5-methyl-3-(nitromethyl)hexanoic acid ester, to obtain enantiomerically pure intermediates for drug synthesis . This compound serves as a valuable building block for constructing complex organic molecules and heterocyclic systems in drug discovery . Attention: For research use only. Not for human or veterinary use. Hazard Statements: H301-H311-H331 - Toxic if swallowed, in contact with skin or if inhaled .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H17NO4 B1602163 Ethyl 3-(nitromethyl)hexanoate CAS No. 128013-61-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-(nitromethyl)hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO4/c1-3-5-8(7-10(12)13)6-9(11)14-4-2/h8H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRUVGEHKMFFRSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CC(=O)OCC)C[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70560646
Record name Ethyl 3-(nitromethyl)hexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70560646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128013-61-6
Record name Ethyl 3-(nitromethyl)hexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70560646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Ethyl 3 Nitromethyl Hexanoate and Analogous Structures

Established Synthetic Pathways to Nitroalkanes and β-Nitro Esters

A range of classical and modern methods are available for the synthesis of nitro compounds. These pathways include nucleophilic substitution, oxidation of nitrogen-containing functional groups, and conjugate addition reactions.

The treatment of alkyl halides with a metal nitrite (B80452) is one of the most traditional and widely used methods for preparing primary nitroalkanes. wiley-vch.de This approach is broadly categorized into the Victor-Meyer and Kornblum reactions.

The Victor-Meyer reaction originally involved heating an alkyl halide (preferably bromides or iodides) with silver nitrite (AgNO₂) in an aqueous ethanolic solution. wiley-vch.denowgonggirlscollege.co.in This method provides fair yields, particularly for primary nitroalkanes. perlego.comresearchgate.net The reaction with silver nitrite is thought to have both Sₙ1 and Sₙ2 characteristics. researchgate.net Due to the ambident nature of the nitrite ion (NO₂⁻), which can act as a nucleophile through either the nitrogen or an oxygen atom, a common byproduct is the corresponding alkyl nitrite (R-O-N=O). wiley-vch.deechemi.com The use of AgNO₂ generally favors the formation of the nitroalkane (R-NO₂) over the alkyl nitrite. echemi.com

The Kornblum reaction is a modification that utilizes sodium nitrite (NaNO₂) or potassium nitrite (KNO₂), typically in aprotic polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). wiley-vch.deperlego.comechemi.com These solvents help to dissolve the alkali nitrite and accelerate the reaction. wiley-vch.de While the Kornblum method is effective and avoids the use of expensive silver salts, it often produces a higher proportion of the alkyl nitrite byproduct compared to the Victor-Meyer reaction. wiley-vch.deechemi.com Nevertheless, it provides good yields for both primary and secondary nitroalkanes. perlego.com

Reaction Comparison Victor-Meyer Reaction Kornblum Reaction
Nitrite Source Silver Nitrite (AgNO₂) wiley-vch.deSodium Nitrite (NaNO₂) or Potassium Nitrite (KNO₂) wiley-vch.de
Typical Substrate Primary Alkyl Iodides and Bromides wiley-vch.denowgonggirlscollege.co.inPrimary and Secondary Alkyl Halides perlego.com
Solvent Aqueous Ethanol (B145695) nowgonggirlscollege.co.inDimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) wiley-vch.de
Primary Product Nitroalkane (higher yield) echemi.comAlkyl Nitrite (often higher yield) echemi.com
Key Advantage Higher yield of nitroalkane echemi.comLower cost of reagents perlego.com

The oxidation of other nitrogen-containing functional groups offers an alternative route to nitroalkanes, which is particularly useful for synthesizing compounds that are difficult to obtain through substitution reactions. wiley-vch.de

Oxidation of Amines: Primary and secondary amines can be oxidized to the corresponding nitro compounds, although the reaction can be complex. libretexts.org The oxidation of primary amines to nitroalkanes often proceeds through hydroxylamine (B1172632) and nitroso intermediates. libretexts.org A variety of oxidizing agents have been employed for this transformation, including potassium permanganate (B83412) (KMnO₄), which is effective for converting tertiary alkylamines to tertiary nitroalkanes. nowgonggirlscollege.co.inhansrajcollege.ac.in Other common oxidants include peroxyacids like meta-chloroperbenzoic acid (m-CPBA) and trifluoroperacetic acid. wiley-vch.demdpi.com Dimethyldioxirane (DMO) and ozone have also been used effectively. wiley-vch.deorganic-chemistry.org For aromatic amines, oxidation can yield nitrosoarenes or nitroarenes depending on the reaction conditions and the oxidizing agent used. mdpi.com

Oxidation of Oximes: Both aldoximes and ketoximes can be oxidized to produce primary and secondary nitroalkanes, respectively. wiley-vch.denowgonggirlscollege.co.in A widely used reagent for this conversion is trifluoroperacetic acid, which can be generated in situ from a urea-hydrogen peroxide complex and trifluoroacetic anhydride. wiley-vch.de Another method involves using sodium perborate (B1237305) in glacial acetic acid, which is particularly effective for converting ketoximes into secondary nitroalkanes. wiley-vch.deorganic-chemistry.org More recent protocols have utilized molybdenum-based catalysts for the oxidation of oximes to nitro compounds in good yields. researchgate.net

Oxidizing Agent Substrate Product Reference(s)
Potassium Permanganate (KMnO₄)Tertiary AminesTertiary Nitroalkanes nowgonggirlscollege.co.in, hansrajcollege.ac.in
meta-Chloroperbenzoic Acid (m-CPBA)Aromatic and Aliphatic AminesNitroarenes, Nitroalkanes wiley-vch.de, mdpi.com, researchgate.net
Trifluoroperacetic AcidAldoximes and KetoximesPrimary and Secondary Nitroalkanes nowgonggirlscollege.co.in, wiley-vch.de
Sodium PerborateKetoximes, Aromatic AminesSecondary Nitroalkanes, Nitroarenes wiley-vch.de, organic-chemistry.org
Dimethyldioxirane (DMO)Primary AminesPrimary Nitroalkanes wiley-vch.de

The Michael addition, or conjugate addition, is a powerful carbon-carbon bond-forming reaction and a primary method for synthesizing β-nitro esters like ethyl 3-(nitromethyl)hexanoate. guidechem.com The reaction involves the addition of a nucleophile, in this case, the nitronate anion generated from a nitroalkane, to an α,β-unsaturated carbonyl compound. sci-hub.se

The process begins with the deprotonation of nitromethane (B149229) by a base to form a resonance-stabilized nitronate anion. This anion then acts as the nucleophile, attacking the β-carbon of the α,β-unsaturated ester. Subsequent protonation of the resulting enolate yields the final β-nitro ester product. A wide range of bases can be used to catalyze the reaction, from simple hydroxides and alkoxides to more complex organic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or catalysts used in phase-transfer conditions. cnr.itsctunisie.orgacs.org The reaction is highly effective for adding nitromethane to various acceptors, including enoates, enones, and nitriles. sctunisie.org Asymmetric versions of this reaction, using chiral catalysts, have also been developed to control the stereochemistry of the product. rsc.org

This method is particularly relevant as it represents a direct pathway to the target compound, this compound, through the reaction of nitromethane with ethyl hex-2-enoate. guidechem.com

Transition metal catalysis, particularly with palladium, has provided modern and efficient routes to nitro compounds. These methods often offer high selectivity under mild conditions.

One significant application is the palladium-catalyzed allylic C-alkylation of nitro compounds. sci-hub.se In this reaction, a nitronate anion is used as a nucleophile to attack a π-allyl palladium complex, which is generated in situ from an allylic substrate. This allows for the construction of complex carbon skeletons containing a nitro group.

Another important palladium-catalyzed method is the ipso-nitration of aryl compounds. Buchwald and coworkers developed a protocol for the nitration of aryl chlorides and triflates using sodium nitrite as the nitro source. mdpi.com This reaction provides a valuable alternative to traditional electrophilic aromatic nitration, which can suffer from poor regioselectivity. mdpi.com

In recent years, there has been a significant push towards developing milder and more environmentally friendly synthetic methods. Photocatalytic and metal-free nitration strategies have emerged as powerful tools in this context. acs.org

Photocatalytic Nitration: These methods often utilize visible light to generate reactive nitro radicals (NO₂•) from stable precursors. researchgate.net For instance, the ipso-nitration of arylboronic acids can be achieved using N-nitrosuccinimide as the nitrating agent in the presence of a visible-light photoredox catalyst. organic-chemistry.orgorganic-chemistry.org This approach is valued for its mild conditions, operational simplicity, and excellent functional group tolerance. researchgate.netorganic-chemistry.org Iron-catalyzed photocatalytic systems have also been developed for the ipso-nitration of aryl borides. acs.org

Metal-Free Nitration: Several metal-free nitration protocols have been developed to avoid the use of transition metal catalysts. The ipso-nitration of arylboronic acids can be performed using reagents like N-nitrosaccharin in hexafluoroisopropanol (HFIP) at elevated temperatures. researchgate.netorganic-chemistry.org Other metal-free systems use reagents such as tert-butyl nitrite (t-BuONO) for the nitration of boronic acids or the decarboxylative nitration of unsaturated carboxylic acids. mdpi.comorgchemres.org These methods are attractive due to their regioselectivity and avoidance of metal contaminants in the final products. organic-chemistry.org

Specific Synthetic Routes to this compound

The most direct and industrially relevant synthetic route to this compound (CAS No. 128013-61-6) is the Michael addition of nitromethane to an α,β-unsaturated ester. guidechem.com

This synthesis involves the conjugate addition of the nitronate anion, derived from nitromethane, to ethyl (E)-hex-2-enoate. guidechem.com The reaction is typically catalyzed by a base. The choice of base and solvent can influence the reaction rate and yield. This pathway is highly convergent, assembling the core structure of the target molecule in a single step from readily available starting materials.

A closely related and well-documented synthesis is that of (R)-5-methyl-3-(nitromethyl)hexanoic acid, a key intermediate in the production of the pharmaceutical pregabalin (B1679071). This analog is often synthesized via a similar Michael addition, followed by hydrolysis of the ester group. The synthesis of the corresponding (R)-3-(nitromethyl)hexanoic acid has also been reported, proceeding through hydrolysis of the corresponding 3,5-dimethyl-4-nitroisoxazole (B73060) derivative. rsc.org These examples underscore the utility of the Michael addition for creating the 3-(nitromethyl)alkanoic acid/ester scaffold.

Reactant 1 Reactant 2 Product Reaction Type Reference(s)
NitromethaneEthyl (E)-hex-2-enoateThis compoundMichael Addition guidechem.com
3,5-Dimethyl-4-nitroisoxazole & Pentanal(via intermediate)(R)-3-(nitromethyl)hexanoic acidHenry reaction, hydrolysis rsc.org
Nitromethane5-Methyl-hex-2-enoic acid ester5-Methyl-3-(nitromethyl)hexanoic acid esterMichael Addition

Reported Synthesis Procedures

The synthesis of racemic this compound is well-documented and typically achieved through the Michael addition of nitromethane to an α,β-unsaturated ester. nih.gov One reported procedure involves the condensation of butyraldehyde (B50154) and 3-ethoxy-3-oxopropanoic acid, followed by the Michael addition of nitromethane to yield this compound. nih.gov This racemic mixture can then be used in subsequent reactions, such as the Nef reaction, to produce other valuable intermediates. nih.gov

Another approach to obtaining related compounds, such as 5-methyl-3-(nitromethyl)hexanoic acid ethyl ester, starts with the conjugate addition of nitromethane to (E)-5-methyl-hex-2-enoic acid ethyl ester. google.com This product can then undergo further transformations, like catalytic hydrogenation and saponification, to yield compounds like pregabalin. google.com

Precursor Chemistry in Target Compound Synthesis

The key precursors for the synthesis of this compound are nitromethane and an appropriate α,β-unsaturated hexenoate ester. guidechem.com Specifically, ethyl hex-2-enoate is a common Michael acceptor for this reaction. guidechem.com The reaction is typically base-catalyzed, which deprotonates the nitromethane to form a nitronate anion. This nucleophile then attacks the β-carbon of the electrophilic α,β-unsaturated ester, leading to the formation of the desired β-nitro ester after protonation. researchgate.net

The choice of precursors is critical for the synthesis of analogous structures. For instance, to synthesize 5-methyl-3-(nitromethyl)hexanoic acid, the precursors are isovaleraldehyde (B47997) and diethyl malonate. google.com The synthesis of various β-nitrocarbonyl compounds can be achieved by reacting different nitroalkanes with a range of α-bromocarbonyl compounds using a copper-catalyzed strategy. acs.org This highlights the versatility of the precursor chemistry in accessing a diverse array of functionalized molecules.

Advanced and Sustainable Synthetic Strategies

Modern synthetic chemistry emphasizes the development of sustainable and efficient methodologies that provide high levels of stereocontrol. For the synthesis of chiral β-nitromethyl compounds, asymmetric and enantioselective approaches, including organocatalysis and biocatalysis, have emerged as powerful tools.

Asymmetric and Enantioselective Synthesis of Nitromethyl Compounds

The generation of enantiomerically pure β-nitromethyl compounds is of significant interest, as the stereochemistry often dictates the biological activity of the final product. Asymmetric synthesis aims to create a specific stereoisomer, thereby avoiding the need for challenging and often inefficient resolution of racemic mixtures.

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has revolutionized asymmetric synthesis. rsc.org For the Michael addition of nitroalkanes to α,β-unsaturated carbonyls, various organocatalysts have been developed, offering high yields and excellent enantioselectivities. researchgate.netrsc.org

Bifunctional organocatalysts, such as those based on thiourea (B124793) and cinchona alkaloids, have proven to be particularly effective. acs.orgrsc.orgnih.gov These catalysts can activate both the nucleophile (nitroalkane) and the electrophile (α,β-unsaturated ester) simultaneously, leading to highly organized transition states and, consequently, high levels of stereocontrol. nih.govmdpi.com For example, a thiourea catalyst derived from L-valine has been shown to promote the enantioselective Michael addition of nitroalkanes to α,β-unsaturated ketones with high yields and enantioselectivities. nih.gov Similarly, diarylprolinol silyl (B83357) ethers have been used to catalyze the asymmetric Michael addition of nitromethane to α,β-unsaturated aldehydes, constructing all-carbon quaternary stereocenters with excellent enantioselectivity. nih.gov

The following table summarizes selected organocatalytic approaches for the synthesis of chiral γ-nitrocarbonyl compounds, which are structurally analogous to this compound.

Catalyst TypeMichael AcceptorNucleophileYield (%)Enantiomeric Excess (ee %)Reference
Diarylprolinol silyl ether2-Oxoindoline-3-ylidene acetaldehydeNitromethaneGoodExcellent nih.gov
Thiourea-based bifunctional catalyst3-Ylidene oxindolesNitroalkanesHighHigh acs.orgscilit.comnih.gov
Cinchona alkaloid derived primary amine thioureasα,β-Unsaturated enonesNitroalkanesGoodup to 98 rsc.org
Imidazoline catalyst from phenylalanineAcyclic α,β-unsaturated enonesNitroalkanesGoodup to 86 acs.org
Pyrrolidine-based catalyst with acidic co-catalystNitroethyleneAldehydesHighHigh nih.gov

Biocatalysis offers a green and highly selective alternative to traditional chemical methods. rsc.org Enzymes can operate under mild conditions and often exhibit exquisite chemo-, regio-, and stereoselectivity. For the synthesis of chiral nitromethyl compounds, both enzymatic kinetic resolution of racemates and asymmetric synthesis using enzymes have been explored. google.comgoogle.com

Enzymatic kinetic resolution involves the selective reaction of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. For instance, the enzymatic hydrolysis of racemic 5-methyl-3-nitromethyl-hexanoic acid ethyl ester has been described using lipases, such as Novozyme 435, to obtain enantiomerically enriched (S)-5-methyl-3-nitromethyl-hexanoic acid and the corresponding (R)-ester. google.comgoogle.com However, achieving high yields and selectivities can be challenging and often depends on the conversion rate. google.com A two-step enzymatic resolution process has been developed for the large-scale production of (S)- and (R)-ethyl-3-hydroxybutyrate, a related chiral intermediate, using Candida antarctica lipase (B570770) B (CALB). technion.ac.il

More recently, direct biocatalytic asymmetric Michael additions have been developed. The enzyme 4-oxalocrotonate tautomerase (4-OT), specifically the F50A mutant, has been shown to catalyze the asymmetric Michael addition of nitromethane to various α,β-unsaturated aldehydes, producing γ-nitroaldehydes with high conversions and enantioselectivity. acs.orgnih.govacs.org

The table below presents examples of biocatalytic approaches for the synthesis of chiral nitro compounds and related esters.

EnzymeSubstrateReaction TypeProductEnantiomeric Excess (ee %)Reference
Novozyme 435 (Lipase)Racemic 5-methyl-3-nitromethyl-hexanoic acid ethyl esterKinetic Resolution (Hydrolysis)(S)-5-methyl-3-nitromethyl-hexanoic acidGood (conversion dependent) google.comgoogle.com
Candida antarctica Lipase B (CALB)Racemic ethyl-3-hydroxybutyrateKinetic Resolution (Acetylation/Alcoholysis)(S)- and (R)-ethyl-3-hydroxybutyrate>96 technion.ac.il
4-Oxalocrotonate Tautomerase (F50A mutant)α,β-Unsaturated aldehydesAsymmetric Michael Additionγ-NitroaldehydesHigh acs.orgnih.govacs.org

The high degree of stereocontrol observed in asymmetric organocatalytic and biocatalytic reactions is a result of well-defined transition states where the chiral catalyst or enzyme active site directs the approach of the reactants.

In organocatalysis, particularly with bifunctional catalysts like thioureas, stereocontrol is achieved through a network of non-covalent interactions, primarily hydrogen bonding. nih.govmdpi.com The thiourea moiety activates the nitroalkane by forming hydrogen bonds with the nitro group, facilitating its deprotonation to the nitronate. Simultaneously, the basic amine part of the catalyst can activate the α,β-unsaturated ester or form an iminium ion with an α,β-unsaturated aldehyde, which lowers its LUMO and enhances its electrophilicity. mdpi.com The chiral scaffold of the catalyst then creates a specific three-dimensional environment that favors the attack of the nitronate from one face of the Michael acceptor over the other, leading to the preferential formation of one enantiomer. nih.govmdpi.com The steric bulk of substituents on both the catalyst and the substrates can also play a crucial role in dictating the diastereoselectivity of the reaction. nih.govrsc.org

In biocatalysis, the enzyme's active site provides a highly structured chiral pocket that binds the substrates in a specific orientation. For instance, in the 4-OT catalyzed Michael addition, the reaction is believed to proceed via an iminium ion intermediate formed between the catalytic proline residue of the enzyme and the α,β-unsaturated aldehyde. nih.govacs.org This iminium ion is held within the chiral active site, and the subsequent nucleophilic attack by nitromethane is directed to one face of the molecule, resulting in high enantioselectivity. nih.govacs.org The precise positioning of key amino acid residues within the active site is crucial for both substrate binding and the stereochemical outcome of the reaction.

Green Chemistry Principles in Nitro Compound Synthesis

The application of green chemistry principles to the synthesis of nitro compounds has led to significant advancements in the field. These principles focus on creating chemical processes that are less harmful to the environment and more efficient in their use of resources. acs.org By emphasizing catalysis, minimizing waste, and designing for energy efficiency, these methodologies offer a more sustainable path for producing valuable nitro compounds. acs.orgnih.gov

Microwave-Assisted Reactions

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.netchim.it This technique has been successfully applied to various reactions for synthesizing nitro compounds, including the Michael addition and the synthesis of nitro-heterocycles. nih.govscielo.brniscpr.res.in

The key advantage of microwave heating lies in its ability to directly and uniformly heat the reaction mixture, which can lead to specific, non-thermal effects that enhance reaction rates and selectivity. researchgate.netnih.gov For instance, in the Michael addition of nitroalkanes to α,β-unsaturated esters, microwave irradiation has been shown to significantly reduce reaction times from hours to minutes while achieving quantitative yields. nih.gov

Table 1: Comparison of Conventional vs. Microwave-Assisted Michael Addition

ReactionConditionsTimeYieldReference
Addition of Nitromethane to Methyl AcrylateConventional Heating4320 min44% nih.gov
Addition of Nitromethane to Methyl AcrylateMicrowave Irradiation (50W, 70-75°C)5 minQuantitative nih.gov
Addition of Nitroethane to Methyl AcrylateMicrowave Irradiation (50W, 70-75°C)5 minQuantitative nih.gov

Furthermore, microwave-assisted synthesis has been employed in the preparation of various nitro-containing heterocyclic compounds. chim.itscielo.brnih.govscite.ai For example, the synthesis of 3-nitroindoles from N-aryl β-nitroenamines has been achieved in good yields with complete regioselectivity through a rapid microwave-assisted intramolecular coupling reaction. nih.gov Similarly, nitroketene N,S-arylaminoacetals, which are valuable precursors for nitrogen-containing heterocycles, have been synthesized efficiently using microwave heating. scielo.brscite.ai

Ionic Liquid Mediated Reactions

Ionic liquids (ILs) have gained prominence as green solvents and catalysts in organic synthesis due to their unique properties, such as low vapor pressure, high thermal stability, and recyclability. tandfonline.comresearchgate.net In the context of nitro compound synthesis, ILs have been effectively used to mediate reactions like the Henry (nitroaldol) reaction. tandfonline.comrsc.org

The Henry reaction, a fundamental carbon-carbon bond-forming reaction between a nitroalkane and an aldehyde or ketone, can be catalyzed by basic ionic liquids. tandfonline.com For instance, 1-butyl-3-methylimidazolium hydroxide (B78521) ([bmIm]OH) has been shown to be an effective catalyst, leading to good yields in short reaction times at room temperature. tandfonline.com The use of ILs can also be combined with other green techniques, such as supported catalysts, to further enhance sustainability. rsc.org For example, basic anions immobilized on supported ionic liquid-like phases (SILLPs) have been used for both batch and continuous-flow Henry reactions, allowing for easy product separation and catalyst reuse. rsc.org

Table 2: Ionic Liquid-Mediated Henry Reaction

Catalyst SystemReactionKey AdvantagesReference
[bmIm]OHHenry ReactionGood yields, short reaction time, room temperature tandfonline.com
Basic Anions on SILLPsHenry Reaction (Batch & Continuous Flow)Easy product separation, catalyst reuse rsc.org
Polymerized Ionic Liquid HydrogelsAsymmetric Henry ReactionCatalyst recovery and reuse, high enantioselectivity nih.govuni-rostock.de

Moreover, organocatalysts embedded in polymerized ionic liquid-based hydrogels have been developed for the asymmetric Henry reaction, demonstrating excellent recyclability and maintaining high enantioselectivity over multiple cycles. nih.govuni-rostock.de This approach significantly reduces catalyst leaching and simplifies product purification. nih.gov

Solid-Supported Reagents and Catalysts

The use of solid-supported reagents and catalysts is a cornerstone of green chemistry, offering advantages such as simplified product purification, catalyst recyclability, and often enhanced reaction selectivity. researchgate.netthieme-connect.com In the synthesis of nitroalkanes and related structures, various solid-supported systems have been developed and successfully applied.

One notable application is in the Michael addition reaction, where potassium carbonate supported on basic alumina (B75360) has been used to promote the conjugate addition of nitroalkanes to α,β-unsaturated carbonyl compounds under solvent-free conditions. thieme-connect.comacs.org Similarly, hydrotalcite clays (B1170129) have been shown to be effective catalysts for the Michael addition, particularly under microwave irradiation. niscpr.res.in

For the Henry reaction, several solid base catalysts have been investigated. mdpi.commdpi.com MgAl-layered double hydroxides and their calcined and rehydrated forms have demonstrated high catalytic activity, with the rehydrated form being particularly efficient due to its mesoporous structure and basic nature. mdpi.com Metal-organic frameworks (MOFs) have also emerged as versatile heterogeneous catalysts for the Henry reaction, with their activity stemming from either the metal nodes or functional groups within the framework. mdpi.com

Table 3: Examples of Solid-Supported Catalysts in Nitro Compound Synthesis

CatalystReactionConditionsKey FeaturesReference
K₂CO₃ on Basic AluminaMichael AdditionSolvent-freeEco-friendly, chemoselective thieme-connect.com
Hydrotalcite ClaysMichael AdditionMicrowave, solvent-freeRapid, high yield niscpr.res.in
MgAl-HT-RHHenry ReactionConventional or MicrowaveHigh yield, reusable catalyst mdpi.com
Co-based MOFHenry ReactionWater, 70°CHeterogeneous, good yield mdpi.com

The development of polymer-supported reagents has also contributed to greener synthetic methods. For example, a polystyryl-diphenylphosphine-supported catalyst has been shown to be extremely efficient for the Henry reaction under solvent-free conditions. cdnsciencepub.com

Solvent-Free Systems and Environmentally Benign Oxidants

A key principle of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic and contribute to environmental pollution. beilstein-journals.org Solvent-free reaction conditions, where the reactants themselves act as the solvent, can lead to cleaner and more efficient processes. thieme-connect.combeilstein-journals.orgresearchgate.net

Solvent-free synthesis has been successfully applied to the Michael addition of nitroalkanes. For example, the anti-Michael addition of active methylene (B1212753) derivatives to β-nitroacrylates can be performed at room temperature using a catalytic amount of potassium carbonate without any solvent. thieme-connect.com Similarly, an organocatalyzed conjugate addition of nitromethane to β-silyl enones has been developed under solvent-free conditions, affording chiral β-silyl nitroalkanes in high yields and enantioselectivities. beilstein-journals.orgresearchgate.net

In addition to avoiding traditional solvents, the use of environmentally benign oxidants is crucial for greening the synthesis of nitro compounds, which often involves oxidation steps. organic-chemistry.orgpatsnap.comthieme-connect.com Traditional oxidation methods can involve hazardous reagents, but greener alternatives are being explored. Hydrogen peroxide is a prime example of a green oxidant, as its only byproduct is water. patsnap.com A green synthesis method for preparing nitroalkanes involves the oxidation of oximes using hydrogen peroxide in the presence of nanoporous skeleton metal hybrid catalysts, achieving high yields and purity. patsnap.com

Molecular oxygen is another environmentally benign oxidant that has been utilized in the synthesis of β-nitro α-amino acid esters through a copper-catalyzed dehydrogenative cross-coupling of N-aryl α-amino acid esters with nitroalkanes. thieme-connect.com Ozone, when adsorbed onto silica (B1680970) gel, can also serve as a solvent-free method for oxidizing amines to nitroalkanes. organic-chemistry.org

Enhanced Selectivity and Reduced Acid Usage

Traditional nitration methods, particularly for aromatic compounds, often rely on harsh conditions and the use of strong acids like sulfuric acid, leading to issues with regioselectivity and the generation of significant acid waste. researchgate.netresearchgate.netorgchemres.org Green chemistry approaches aim to improve selectivity and reduce or eliminate the need for strong acids. researchgate.netresearchgate.netmpg.de

The use of solid acid catalysts, such as zeolites, can enhance regioselectivity in nitration reactions due to their shape-selective properties. researchgate.net For instance, the nitration of benzene (B151609) using a sulfated natural zeolite catalyst under microwave irradiation produces nitrobenzene (B124822) with high selectivity and avoids the formation of byproducts. researchgate.net

Electrochemical methods also offer a sustainable pathway for the selective reduction of nitro compounds. mpg.deacs.org By adjusting parameters like pH and current density, the electrochemical reduction of nitro groups can be precisely controlled to yield valuable nitrogen-containing products without the need for metal-based reducing agents. mpg.deacs.org This approach aligns with green chemistry principles by minimizing waste and utilizing electricity, which can be sourced from renewable energy. mpg.de

Furthermore, photocatalysis using supported metal nanoparticles provides another avenue for selective transformations. For example, supported silver-copper (B78288) alloy nanoparticles can selectively reduce nitroaromatics to azoxy compounds under visible light irradiation and mild conditions. rsc.org The selectivity of the reaction can even be tuned by changing the wavelength of the incident light. rsc.org These innovative approaches highlight the ongoing efforts to develop more selective and environmentally friendly methods for synthesizing and transforming nitro compounds.

Chemical Reactivity and Transformational Chemistry

Reactivity of the Nitromethyl Group

The nitromethyl group is a versatile functional handle that imparts unique reactivity to the molecule. Its strong electron-withdrawing capacity facilitates the formation of a stabilized carbanion at the adjacent carbon, which is central to many of its key reactions. uniroma2.it This allows the nitroalkane to act as a nucleophile in various carbon-carbon bond-forming reactions. mdpi.com Furthermore, the nitro group itself can be converted into a variety of other functional groups, highlighting its importance as a synthetic intermediate. scispace.com

The hydrogen atom on the carbon adjacent to the nitro group (the α-carbon) in nitroalkanes is acidic due to the strong electron-withdrawing effect of the nitro group. mdpi.com Treatment with a base results in the deprotonation of this α-carbon to form a resonance-stabilized nitronate anion. wikipedia.org While this anion has nucleophilic character at both the carbon and the oxygen atoms, in many key reactions, it is the carbon atom that acts as the nucleophile. wikipedia.org This nucleophilic nature is fundamental to the synthetic utility of nitroalkanes, allowing them to participate in the formation of new carbon-carbon bonds. mdpi.compsu.edu However, the nucleophilicity of nitronate anions is considered somewhat limited, which can make certain reactions like direct alkylations challenging. researchgate.net

The formation of the nitronate anion from ethyl 3-(nitromethyl)hexanoate enables its participation as a nucleophile in a variety of important chemical transformations.

The Henry reaction, or nitroaldol reaction, is a classic carbon-carbon bond-forming reaction that involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone. wikipedia.orgorganic-chemistry.org The reaction starts with the deprotonation of the nitroalkane to form a nitronate anion, which then acts as a nucleophile, attacking the carbonyl carbon. wikipedia.org The resulting β-nitro alkoxide is then protonated to yield a β-nitro alcohol. wikipedia.org All steps in the Henry reaction are reversible. wikipedia.org

The products of the Henry reaction are highly valuable synthetic intermediates because they can be readily converted into other useful compounds, such as nitroalkenes through dehydration, α-nitro ketones via oxidation, or β-amino alcohols through reduction of the nitro group. wikipedia.orgtcichemicals.com

The stereochemical outcome of the Henry reaction is a significant aspect, especially when using substituted nitroalkanes like this compound, which can lead to the formation of multiple stereocenters. researchgate.netrsc.org The development of asymmetric catalytic systems for the Henry reaction has been a major area of research, allowing for the synthesis of enantioenriched β-nitro alcohols. acs.orgmdpi.com For instance, challenging reactions involving substituted nitroalkanes can generate products with adjacent stereogenic centers. rsc.orgacs.org

Catalyst System Reactants Product Type Stereoselectivity Yield Reference
Guanidine-thiourea bifunctional organocatalystAliphatic aldehydes and nitroalkanessyn-β-nitroalcoholsHigh enantioselectivityModerate to good rsc.org
Chiral N,N′-dioxide/Cu(I) complexAldehydes and nitroethaneanti-β-nitroalcoholsup to 16.7:1 dr, up to 97% eeup to 99% acs.org
Nd/Na heterobimetallic catalystα-keto esters and nitroalkanesα-nitro tertiary alcoholsGood to excellent diastereo- and enantioselectivityGood to excellent rsc.org

The nitronate anion derived from this compound can act as a Michael donor in conjugate addition reactions with α,β-unsaturated carbonyl compounds (Michael acceptors). masterorganicchemistry.comnrochemistry.com This reaction is a fundamental method for forming carbon-carbon bonds. sctunisie.org The process involves the 1,4-addition of the nucleophilic nitronate to the electrophilic alkene. masterorganicchemistry.com

The conjugate addition of nitroalkanes to electron-deficient alkenes is a versatile synthetic strategy. researchgate.net For example, the addition of nitroalkanes to 4-oxo-enoates has been achieved using organocatalysis, providing access to functionalized chiral γ-keto esters with high yields and excellent enantioselectivities. rsc.org Similarly, the asymmetric conjugate addition of nitroalkanes to α,β-unsaturated ketones has been successfully catalyzed by sulfonamide-thiourea organocatalysts. nih.gov

The scope of Michael acceptors includes α,β-unsaturated ketones, esters, and nitriles. sctunisie.org The reaction is typically base-catalyzed, and the choice of catalyst and reaction conditions can influence the efficiency and stereoselectivity of the addition. sctunisie.orgrsc.org

Catalyst Michael Donor Michael Acceptor Product Yield & Enantioselectivity Reference
Thiourea (B124793) OrganocatalystNitroalkanes4-oxo-enoatesChiral γ-keto estersHigh yields, up to 98% ee rsc.org
Sulfonamide-Thiourea OrganocatalystNitroalkanesα,β-unsaturated ketonesγ-nitro carbonyl compoundsHigh yields, up to 97% ee nih.gov
Base Catalysis (e.g., DBU)Nitroalkanes4-aryl-4-oxobut-2-enoatesMulti-functional γ-keto estersGood to excellent yields researchgate.net

The nitro group of a secondary nitroalkane, such as in this compound, can be converted into a carbonyl group. A classic method for this transformation is the Nef reaction, which involves the hydrolysis of the corresponding nitronate salt under acidic conditions. wikipedia.orgorganicreactions.org The reaction proceeds by forming the nitronate salt with a base, which is then protonated to a nitronic acid and subsequently hydrolyzed to a ketone and nitrous oxide. wikipedia.org Traditional Nef reaction conditions often employ strong acids and can be harsh. wikipedia.orgacs.org

Milder and more selective methods have been developed. For instance, secondary nitroalkanes can be selectively converted to ketones under basic conditions using DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) in acetonitrile (B52724), a method that does not affect primary nitroalkanes. organic-chemistry.org Oxidative methods using reagents like potassium permanganate (B83412) (KMnO₄) or ozone can also achieve this transformation. acs.orgalfa-chemistry.com Another approach is the oxidative denitrification catalyzed by enzymes like nitroalkane oxidase, which converts secondary nitroalkanes to ketones, hydrogen peroxide, and nitrite (B80452). nih.govuniprot.orgnih.gov

Reaction Type Reagent/Conditions Product Key Features Reference
Classic Nef Reaction1. Base (e.g., NaOH) 2. Strong Acid (e.g., H₂SO₄)KetoneHarsh conditions wikipedia.orgorganicreactions.org
Basic Nef ReactionDBU, acetonitrile, 60°CKetoneMild, selective for secondary nitroalkanes organic-chemistry.org
Reductive Nef ReactionCS₂, amidine/guanidine baseKetone (via oxime intermediate)Mild, functional group tolerant acs.org
Enzymatic OxidationNitroalkane OxidaseKetone, H₂O₂, NitriteCatalyzes oxidative denitrification nih.govuniprot.org

The nitro group is readily reduced to an amine, making nitro compounds valuable precursors for amines. rsc.orgwikipedia.org The reduction of aliphatic nitro compounds like this compound to the corresponding amine, ethyl 3-(aminomethyl)hexanoate, can be accomplished using various reducing agents.

Catalytic hydrogenation is a common and effective method, often employing catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. wikipedia.orgcommonorganicchemistry.com This method is widely used for the reduction of both aliphatic and aromatic nitro groups. commonorganicchemistry.com In a specific synthetic route to pregabalin (B1679071), a molecule structurally related to the target compound, the reduction of (S)-ethyl 5-methyl-3-(nitromethyl)hexanoate to the corresponding amine is achieved through hydrogenation with a palladium on carbon catalyst. google.com

Other reagents capable of reducing aliphatic nitro groups to amines include lithium aluminum hydride (LiAlH₄) and iron metal in acidic media. wikipedia.orgcommonorganicchemistry.com

Reducing Agent/System Substrate Type Product Notes Reference
H₂ / Palladium on carbon (Pd/C)Aliphatic and Aromatic Nitro CompoundsAmineCommon method of choice, can affect other functionalities. commonorganicchemistry.com google.com
Lithium aluminum hydride (LiAlH₄)Aliphatic Nitro CompoundsAmineReduces aliphatic nitro compounds effectively. commonorganicchemistry.com
Iron (Fe) in acidic acidAliphatic Nitro CompoundsAmineA classic reduction method. wikipedia.org
Tin(II) chloride (SnCl₂)Aromatic and Aliphatic Nitro CompoundsAmineProvides a mild reduction. commonorganicchemistry.com
Zinc (Zn) in acidic conditionsAromatic and Aliphatic Nitro CompoundsAmineProvides a mild reduction. commonorganicchemistry.com

Beyond oxidation and reduction, the nitro group can participate in other useful transformations. One significant reaction is denitration, where the nitro group is removed and replaced by a hydrogen atom or another functional group. thieme-connect.com For instance, radical denitration can be achieved using tributyltin hydride. thieme-connect.com More recently, photoredox catalysis has been employed for the denitrative alkenylation of nitroalkanes, proceeding through the generation of alkyl radicals from the nitroalkane precursor. chemrxiv.org The nitro group can also serve as a leaving group in certain nucleophilic substitution reactions. uniroma2.it These transformations further underscore the versatility of the nitro group in synthetic organic chemistry. uniroma2.itscispace.com

Elimination Reactions (e.g., retro-Michael type)

Elimination reactions are a class of organic reactions in which two substituents are removed from a molecule in either a one- or two-step mechanism. masterorganicchemistry.com In the context of this compound, the potential for elimination reactions, particularly those of the retro-Michael type, is an important consideration in its chemistry.

The retro-Michael reaction is the reverse of the Michael addition. researchgate.net Michael additions involve the addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor). chemrxiv.org The stability of the resulting conjugate is a key factor, and if conditions are altered, the reverse reaction can be favored. researchgate.net For a retro-Michael reaction to occur, the bond between the former nucleophile and the β-carbon of the carbonyl system is broken.

In the case of this compound, the nitromethyl group can be considered the Michael donor that has added to an α,β-unsaturated hexanoate (B1226103) ester. The electron-withdrawing nature of the nitro group acidifies the proton on the carbon to which it is attached, facilitating its removal by a base. iitk.ac.in This is a critical step in initiating a retro-Michael reaction. The stability of the resulting carbanion, stabilized by the nitro group, plays a significant role in the feasibility of such a reaction.

Factors that can influence the likelihood of a retro-Michael reaction include:

Base Strength: A strong base is typically required to initiate the deprotonation step. iitk.ac.in

Temperature: Elimination reactions are often favored by higher temperatures. masterorganicchemistry.com

Solvent: The choice of solvent can influence reaction pathways. iitk.ac.in

While specific studies detailing the retro-Michael reaction of this compound are not extensively documented in the provided search results, the general principles of this reaction type suggest its potential under appropriate conditions. The reverse reaction, the Michael addition of a nitroalkane to an unsaturated ester, is a known synthetic route. google.com

Reactivity of the Ester Moiety

The ethyl ester group in this compound is susceptible to a variety of nucleophilic acyl substitution reactions. These reactions are fundamental to the transformation of esters into other carboxylic acid derivatives.

Transesterification is the process of exchanging the organic group of an ester with the organic group of an alcohol. organic-chemistry.org This reaction is typically catalyzed by an acid or a base. biofueljournal.com For this compound, this would involve reacting it with a different alcohol (e.g., methanol (B129727) or isopropanol) in the presence of a catalyst to produce a new ester and ethanol (B145695).

The general equation for the transesterification of this compound is: this compound + R'OH ⇌ R' 3-(nitromethyl)hexanoate + Ethanol

Various catalysts can be employed for transesterification, including:

Strong acids such as sulfuric acid. biofueljournal.com

Alkoxides, which are strong bases. rajdhanicollege.ac.in

Organocatalysts like N-heterocyclic carbenes. organic-chemistry.org

Metal-based catalysts, for instance, those containing zinc or scandium. organic-chemistry.org

The reaction is an equilibrium process, and to drive it towards the product side, it is common to use a large excess of the reactant alcohol or to remove the ethanol as it is formed. biofueljournal.com

Hydrolysis is the cleavage of a chemical bond by the addition of water. In the case of this compound, hydrolysis of the ester group yields 3-(nitromethyl)hexanoic acid and ethanol. This reaction can be catalyzed by either an acid or a base.

Acid-catalyzed hydrolysis: This is a reversible process.

Base-catalyzed hydrolysis (Saponification): This is an irreversible process that uses a stoichiometric amount of a strong base, such as sodium hydroxide (B78521). The final product is the salt of the carboxylic acid (sodium 3-(nitromethyl)hexanoate) and ethanol. Subsequent acidification is required to obtain the free carboxylic acid.

The saponification of the related compound, 5-methyl-3-nitromethyl-hexanoic acid ethyl ester, is a step in the synthesis of racemic pregabalin. google.com Stereoselective enzymatic hydrolysis of similar esters has also been explored to produce enantiomerically enriched carboxylic acids. google.com

The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two ester molecules in the presence of a strong base. wikipedia.orglibretexts.org The reaction requires at least one of the esters to have an α-hydrogen, which can be deprotonated to form an enolate. rajdhanicollege.ac.in This enolate then acts as a nucleophile, attacking the carbonyl carbon of a second ester molecule. libretexts.org

For this compound, the α-hydrogens are located on the carbon adjacent to the ester carbonyl group (C2). A strong base, such as sodium ethoxide, can remove one of these protons to form an enolate. libretexts.org

However, a "crossed" Claisen condensation, where two different esters are used, can lead to a mixture of products if both esters have α-hydrogens. libretexts.org To achieve a single product, one of the esters should ideally lack α-hydrogens. libretexts.org

A potential intramolecular version of this reaction is the Dieckmann condensation, which occurs in molecules containing two ester groups, leading to a cyclic β-keto ester. wikipedia.org

Interplay Between the Nitromethyl and Ester Functionalities

The nitromethyl and ethyl ester groups in this compound are not merely independent reactive sites; their presence influences each other's reactivity. The electron-withdrawing nature of the nitro group can impact the acidity of the α-protons to the ester carbonyl, potentially affecting the ease of enolate formation in reactions like the Claisen condensation.

Conversely, transformations of the ester group can be carried out while preserving the nitromethyl functionality. For example, hydrolysis of the ester to the carboxylic acid is a common step in the synthesis of more complex molecules where the nitro group is later reduced to an amine. acs.org This sequential modification highlights the ability to selectively target one functional group in the presence of the other, a key strategy in multi-step organic synthesis.

The synthesis of certain bioactive molecules relies on the initial presence of both the nitro and ester groups, which are then sequentially or concurrently transformed. For instance, the synthesis of pregabalin involves the reduction of the nitro group to an amine and hydrolysis or saponification of the ester. google.com

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful tool for delineating the precise arrangement of atoms within the Ethyl 3-(nitromethyl)hexanoate molecule. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional techniques, a comprehensive picture of the compound's structure can be assembled.

¹H NMR for Proton Environment Analysis

The ¹H NMR spectrum of this compound provides detailed information about the chemical environment of each proton. The chemical shifts (δ), multiplicities, and coupling constants (J) are indicative of the neighboring atoms and their spatial relationships. While specific experimental data for this exact compound is not widely published, a predicted ¹H NMR spectrum can be extrapolated based on the analysis of similar structures.

The expected signals would correspond to the protons of the ethyl group (a triplet for the methyl protons and a quartet for the methylene (B1212753) protons), the propyl chain at the C3 position (a triplet for the terminal methyl group and multiplets for the methylene protons), the methine proton at C3, the methylene protons adjacent to the ester carbonyl group, and the methylene protons of the nitromethyl group.

Predicted ¹H NMR Data for this compound

Protons Chemical Shift (δ, ppm) (Predicted) Multiplicity Coupling Constant (J, Hz) (Predicted)
CH₃ (ethyl) 1.25 Triplet 7.1
OCH₂ (ethyl) 4.12 Quartet 7.1
CH₂ (C2) 2.45 - 2.60 Multiplet
CH (C3) 2.80 - 2.95 Multiplet
CH₂ (C4) 1.30 - 1.45 Multiplet
CH₂ (C5) 1.20 - 1.35 Multiplet
CH₃ (C6) 0.90 Triplet 7.2

¹³C NMR for Carbon Skeleton Elucidation

Complementing the ¹H NMR data, the ¹³C NMR spectrum reveals the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal, with its chemical shift dependent on its hybridization and the electronegativity of the atoms attached to it.

The spectrum is expected to show signals for the carbonyl carbon of the ester, the carbons of the ethyl group, the carbons of the hexanoate (B1226103) chain, and the carbon of the nitromethyl group.

Predicted ¹³C NMR Data for this compound

Carbon Atom Chemical Shift (δ, ppm) (Predicted)
C=O 171.5
OCH₂ 60.8
CH₃ (ethyl) 14.2
C2 38.5
C3 40.2
C4 29.8
C5 22.5
C6 13.9

Two-Dimensional NMR Techniques

To unambiguously assign the proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional (2D) NMR techniques are invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would establish the coupling relationships between adjacent protons. For instance, it would show correlations between the protons of the ethyl group, as well as through the aliphatic chain of the hexanoate moiety.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the chemical shift of its attached proton(s).

Enantiomeric Excess Determination via NMR

This compound possesses a chiral center at the C3 position, meaning it can exist as a pair of enantiomers. The determination of the enantiomeric excess (ee) is crucial in asymmetric synthesis. NMR spectroscopy offers several methods to achieve this. researchgate.net

One common approach involves the use of a chiral derivatizing agent (CDA) , such as Mosher's acid, which reacts with the enantiomers to form diastereomers. These diastereomers exhibit distinct NMR spectra, and the integration of their respective signals allows for the quantification of the enantiomeric excess. researchgate.net

Alternatively, a chiral solvating agent (CSA) can be employed. researchgate.net The CSA forms transient diastereomeric complexes with the enantiomers, leading to the separation of their signals in the NMR spectrum. The relative areas of these separated peaks are then used to calculate the ee. researchgate.net Lanthanide shift reagents can also be utilized for this purpose.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight and elemental formula of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of the parent ion, allowing for the unequivocal determination of the elemental formula. For this compound, with the molecular formula C₉H₁₇NO₄, the calculated exact mass is 203.115758 Da. nih.gov

An experimental HRMS analysis would be expected to yield a molecular ion peak ([M]⁺ or [M+H]⁺) that corresponds closely to this calculated value, thereby confirming the elemental composition of the molecule.

HRMS Data for this compound

Ion Calculated m/z
[C₉H₁₇NO₄+H]⁺ 204.12303

The fragmentation pattern observed in the mass spectrum would provide further structural information. Expected fragmentation pathways for this compound would include the loss of the ethoxy group, the nitro group, and various cleavages of the aliphatic chain.

Coupled GC-MS and HPLC-MS for Separation and Identification

Coupled chromatography-mass spectrometry techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), are powerful tools for the separation and identification of individual components within a mixture.

In a typical GC-MS analysis of this compound, the sample is vaporized and passed through a capillary column. The separation is based on the compound's volatility and interaction with the column's stationary phase. The retention time, the time it takes for the compound to travel through the column, is a characteristic property under specific experimental conditions. Upon elution from the GC column, the molecule enters the mass spectrometer, where it is ionized, typically by electron impact (EI). The mass spectrometer then separates the resulting ions based on their mass-to-charge ratio (m/z), producing a mass spectrum that serves as a molecular fingerprint. The molecular ion peak would be expected at an m/z corresponding to the molecular weight of this compound (203.24 g/mol ).

HPLC-MS is a complementary technique, particularly useful for less volatile or thermally sensitive compounds. In this method, the compound is separated in the liquid phase based on its partitioning between a liquid mobile phase and a solid stationary phase. The choice of column (e.g., C18 reverse-phase) and mobile phase (e.g., a gradient of acetonitrile (B52724) and water) is crucial for achieving effective separation. After eluting from the HPLC column, the analyte is introduced into the mass spectrometer via an interface like electrospray ionization (ESI), which generates ions in the gas phase for mass analysis.

Fragmentation Patterns and Structural Information

Mass spectrometry provides not only the molecular weight but also invaluable structural information through the analysis of fragmentation patterns. When the molecular ion of this compound is subjected to fragmentation, it breaks into smaller, characteristic charged fragments.

The fragmentation pattern is influenced by the compound's structure, particularly the functional groups present. For this compound, key fragmentation pathways would likely involve:

Cleavage of the nitro group: A common fragmentation pathway for nitroalkanes is the loss of the nitro group as a nitrogen dioxide radical (•NO₂) or as nitrous acid (HNO₂), leading to significant peaks at M-46 and M-47, respectively. nih.govnih.gov

Ester fragmentation: Esters typically undergo characteristic cleavages, such as the loss of the alkoxy group (-OCH₂CH₃), resulting in an acylium ion. Another common fragmentation is the McLafferty rearrangement.

The analysis of these fragments allows for the reconstruction of the molecule's structure, confirming the presence and connectivity of the ethyl ester, hexanoate backbone, and the nitromethyl substituent.

Fragment Type Potential m/z Description
Molecular Ion [M]⁺203Intact molecule with one electron removed.
[M - NO₂]⁺157Loss of the nitro group.
[M - OCH₂CH₃]⁺158Loss of the ethoxy group from the ester.
[CH₃CH₂OCOCH₂]⁺87Fragment from cleavage within the hexanoate chain.

This table is predictive and based on general fragmentation principles for esters and nitroalkanes.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the energy required to cause a specific bond vibration (e.g., stretching or bending).

The IR spectrum of this compound is expected to show distinct absorption bands confirming its key structural features. While a specific spectrum for this exact compound is not publicly available, the characteristic absorption regions for its functional groups are well-established.

Nitro Group (NO₂): This group is characterized by two strong stretching vibrations: an asymmetric stretch typically appearing in the 1560-1540 cm⁻¹ region and a symmetric stretch around 1380-1350 cm⁻¹. The presence of these two distinct, strong bands is a clear indicator of the nitro functional group.

Ester Group (C=O and C-O): The ester functionality gives rise to a very strong and sharp absorption band for the carbonyl (C=O) stretch, which is typically found in the range of 1750-1735 cm⁻¹. researchgate.netdocbrown.info Additionally, the C-O stretching vibrations of the ester group will produce strong bands in the 1300-1000 cm⁻¹ region. researchgate.net

Alkyl Group (C-H): The aliphatic hexanoate chain will exhibit C-H stretching vibrations just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹) and C-H bending vibrations around 1465-1375 cm⁻¹. researchgate.net

Functional Group Vibrational Mode Expected Absorption Range (cm⁻¹)
Nitro (NO₂)Asymmetric Stretch1560 - 1540
Nitro (NO₂)Symmetric Stretch1380 - 1350
Ester Carbonyl (C=O)Stretch1750 - 1735
Ester (C-O)Stretch1300 - 1000
Alkyl (C-H)Stretch2960 - 2850
Alkyl (C-H)Bend1465 - 1375

This table is based on established correlation charts for IR spectroscopy.

Chromatographic Methods for Purification and Purity Assessment

Chromatographic techniques are indispensable for the purification of synthesized compounds and for the assessment of their purity.

Column chromatography is a preparative technique used to separate and purify larger quantities of a compound from a mixture. columbia.edu For this compound, a typical setup would involve a glass column packed with a solid adsorbent, most commonly silica (B1680970) gel. ntu.edu.tw The crude product is dissolved in a minimal amount of solvent and loaded onto the top of the silica gel bed. columbia.edu

An eluent, which is a solvent or a mixture of solvents, is then passed through the column. The separation occurs based on the differential adsorption of the components onto the stationary phase. Since this compound is a moderately polar compound (due to the ester and nitro groups), a common eluent system would be a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate (B1210297). rochester.edu By gradually increasing the polarity of the eluent, the components of the mixture are selectively moved down the column at different rates. Fractions are collected sequentially, and those containing the pure desired product are combined.

Thin-Layer Chromatography (TLC) is a rapid, simple, and inexpensive analytical technique used to monitor the progress of a reaction, identify compounds, and determine the purity of a sample. rochester.edu A TLC plate is a sheet of glass or plastic coated with a thin layer of adsorbent, such as silica gel. ntu.edu.tw

A small spot of a dilute solution of the compound is applied near the bottom of the plate. The plate is then placed in a sealed chamber containing a shallow pool of a suitable eluent. The eluent ascends the plate by capillary action, and the components of the spot move up the plate at different rates depending on their polarity and affinity for the stationary and mobile phases. rochester.edu The position of the compound is visualized (e.g., under UV light or by staining). The retention factor (Rf), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a given compound and solvent system. For this compound, an eluent system like 7:3 hexane/ethyl acetate would likely provide a suitable Rf value for analysis on a silica gel plate.

High-Performance Liquid Chromatography (HPLC) is a highly efficient analytical technique for separating, identifying, and quantifying compounds. It can also be used for preparative purification. For purity assessment of this compound, a reverse-phase HPLC method is commonly employed.

In this setup, the stationary phase is non-polar (e.g., a C18-modified silica column), and the mobile phase is a polar solvent mixture, such as acetonitrile and water. The sample is injected into the mobile phase stream, and as it passes through the column, the components are separated based on their hydrophobicity. Less polar compounds interact more strongly with the stationary phase and thus have longer retention times. The eluting compounds are detected by a detector (e.g., a UV detector), and the output is a chromatogram showing peaks corresponding to each component. The purity of the this compound sample can be determined by the relative area of its corresponding peak in the chromatogram. For preparative applications, this method can be scaled up to isolate the pure compound. sielc.com

Gas Chromatography (GC)

Gas chromatography is a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound. The separation in GC is based on the differential partitioning of the analyte between a stationary phase and a mobile gas phase. For a compound of this nature, a non-polar stationary phase is often employed.

Hypothetical Gas Chromatography Parameters:

The operating conditions would likely involve a programmed temperature gradient to ensure adequate separation from any impurities or byproducts. An initial oven temperature might be held for a short period, followed by a ramp-up to a higher final temperature to facilitate the elution of the compound. The retention time of this compound would be influenced by its boiling point and its interaction with the stationary phase. It is expected to elute after shorter-chain esters and before longer-chain or more polar analogues.

Interactive Data Table: Hypothetical GC Parameters for this compound Analysis

ParameterValueRationale
Column Non-polar (e.g., DB-1, HP-5ms)Appropriate for the analysis of moderately polar esters.
Injector Temperature 250 °CEnsures complete volatilization of the sample without degradation.
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 10 °C/minAllows for separation of volatile impurities and ensures elution of the target analyte.
Carrier Gas HeliumProvides good resolution and is compatible with mass spectrometry detectors.
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)FID for quantification and MS for identification.

Integrated Analytical Approaches (e.g., MS/NMR coupling)

For an unambiguous structural confirmation of this compound, integrated or "hyphenated" analytical techniques are invaluable. The coupling of a separation technique with one or more spectroscopic methods provides a wealth of information from a single analysis.

GC-MS (Gas Chromatography-Mass Spectrometry):

The combination of gas chromatography with mass spectrometry is a powerful tool for the analysis of complex mixtures. As the separated components elute from the GC column, they are directly introduced into the ion source of the mass spectrometer. The resulting mass spectrum provides information about the molecular weight and fragmentation pattern of the analyte. For this compound, the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight, as well as characteristic fragment ions resulting from the loss of specific functional groups, such as the ethyl ester or the nitromethyl group.

LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance):

While less common than GC-MS, the coupling of liquid chromatography with nuclear magnetic resonance spectroscopy can provide detailed structural information, particularly for compounds that are not amenable to GC analysis or when further structural elucidation is required. In a hypothetical LC-NMR analysis of this compound, the compound would first be separated by HPLC, and the eluent would be directed to the NMR spectrometer. This would allow for the acquisition of proton and carbon NMR spectra of the isolated compound, providing detailed information about its carbon-hydrogen framework and confirming the connectivity of the atoms within the molecule.

MS/NMR Coupling for Structural Elucidation:

The complementary nature of mass spectrometry and nuclear magnetic resonance spectroscopy makes their combined use a powerful strategy for structural elucidation. researchgate.net MS provides information on the molecular formula and the presence of key structural motifs through fragmentation analysis, while NMR provides a detailed map of the atomic connectivity. semanticscholar.orgjchps.com This integrated approach would be instrumental in confirming the structure of novel compounds like this compound, ensuring the correct assignment of all atoms and functional groups within the molecule. researchgate.net

Computational Chemistry and Mechanistic Insights

Electronic Structure Calculations (e.g., DFT, HOMO/LUMO Analysis)

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules, providing insights into geometries, energies, and spectroscopic properties. nih.gov A key aspect of this analysis is the examination of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are crucial for predicting a molecule's reactivity. researchgate.net

The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. wuxiapptec.com The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter that reflects the chemical reactivity of the molecule. irjweb.com A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. irjweb.comresearchgate.net

For Ethyl 3-(nitromethyl)hexanoate, the HOMO is expected to be localized around the regions of higher electron density, such as the oxygen atoms of the ester and nitro groups. The LUMO is likely distributed over the electron-deficient centers, particularly the carbon of the carbonyl group and the nitrogen of the nitro group. DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311G(d,p), can provide precise energy values and visualizations of these orbitals. jetir.orgsapub.org

Global reactivity descriptors, derived from HOMO and LUMO energies, quantify the molecule's chemical behavior. These include electronegativity (χ), chemical potential (μ), chemical hardness (η), and the global electrophilicity index (ω). irjweb.com A higher chemical hardness, calculated from the HOMO-LUMO gap, indicates lower reactivity. irjweb.com

Interactive Table: Representative Quantum Chemical Descriptors for this compound

Note: These values are illustrative and based on typical results for similar aliphatic nitro esters from DFT calculations.

ParameterSymbolRepresentative ValueSignificance
HOMO EnergyEHOMO-6.3 eVElectron-donating ability
LUMO EnergyELUMO-1.8 eVElectron-accepting ability
HOMO-LUMO GapΔE4.5 eVChemical reactivity and stability irjweb.com
Chemical Hardnessη2.25 eVResistance to change in electron distribution irjweb.com
Chemical Potentialμ-4.05 eVElectron escaping tendency
Electrophilicity Indexω3.64 eVPropensity to accept electrons irjweb.com

Reactivity Prediction and Reaction Pathway Elucidation

Computational methods are instrumental in predicting the reactivity of this compound and elucidating potential reaction pathways.

The nitro group (-NO₂) is a strong electron-withdrawing group, which significantly influences the molecule's reactivity and stability. psu.edu Its presence on the carbon beta to the ester carbonyl in this compound has several consequences:

Acidity of α-Hydrogens: The electron-withdrawing nature of the nitro group increases the acidity of the hydrogen atoms on the adjacent carbon (the α-carbon of the nitromethyl group). This facilitates the formation of a nitronate anion under basic conditions, which is a key reactive intermediate. researchgate.net

The interaction between the nitro group and the ester functionality, though separated by several sigma bonds, can be analyzed using Natural Bond Orbital (NBO) analysis to understand delocalization and hyperconjugative interactions. niscpr.res.in

Understanding reaction mechanisms requires the identification of transition states (TS) and the calculation of their associated energy barriers (activation energies). For reactions involving this compound, such as the Michael addition of its nitronate form to an α,β-unsaturated compound, DFT calculations can model the geometry of the transition state. rsc.orgacs.org

In a typical Michael addition, the nitronate nucleophile attacks the electrophilic β-carbon of the acceptor. The transition state would involve the partial formation of the new carbon-carbon bond. rsc.org DFT calculations (e.g., at the M06-2X/6-31G(d) level) can determine the activation free energy (ΔG‡) of this step, which is the energy difference between the reactants and the transition state. acs.org A lower energy barrier indicates a faster reaction. Competing reaction pathways can be compared by calculating their respective energy barriers to predict the most likely product. For instance, in catalyzed reactions, calculations can show how a catalyst stabilizes the transition state, thereby lowering the activation energy. acs.orgmdpi.com

This compound and its derivatives can exhibit both nucleophilic and electrophilic character.

Nucleophilic Reactivity: As mentioned, the parent molecule can be deprotonated at the carbon adjacent to the nitro group to form a nitronate anion. This anion is a potent nucleophile, capable of attacking a wide range of electrophiles, such as aldehydes (Henry reaction) or α,β-unsaturated systems (Michael addition). researchgate.net The nucleophilic character of the nitronate is a cornerstone of its synthetic utility.

Electrophilic Reactivity: Under strongly acidic conditions, nitroalkanes can be activated to form highly reactive electrophilic intermediates. acs.org Computational studies have investigated species like N-oxoiminium (R₂C=N⁺=O) and N-hydroxynitrilium (RC≡N⁺-OH) cations. These intermediates are powerful electrophiles capable of reacting with nucleophiles. acs.org The analysis of local reactivity descriptors, such as Fukui functions or the global electrophilicity index (ω), can pinpoint the most electrophilic sites within these intermediates. mdpi.com

Conformational Analysis and Stereochemical Prediction

The three-dimensional structure and conformational preferences of this compound are critical to its interactions and reactivity. The molecule possesses several rotatable single bonds, leading to various possible conformations. Conformational analysis, often performed using computational methods, helps identify the most stable (lowest energy) conformers. utdallas.edu

For the hexanoate (B1226103) chain, staggered conformations are generally favored over eclipsed ones to minimize torsional strain. For the ethyl ester group, a trans (or anti) conformation of the C-C-O-C bond is typically more stable than the gauche form, though the energy difference can be small. researchgate.net The bulky nitromethyl substituent at the C3 position will create steric interactions that influence the preferred folding of the alkyl chain. The principle of allylic strain can also be relevant when considering rotations adjacent to the sp² centers of the nitro and carbonyl groups. acs.org Computational potential energy surface scans can map the energy changes associated with bond rotations, revealing the lowest energy conformers and the barriers to their interconversion.

Spectroscopic Property Prediction (e.g., vibrational spectra)

DFT calculations are highly effective for predicting spectroscopic properties, such as infrared (IR) and Raman vibrational spectra. nih.gov By calculating the harmonic frequencies of the optimized molecular structure, a theoretical spectrum can be generated. These calculated frequencies are often systematically scaled to correct for anharmonicity and achieve better agreement with experimental data. sapub.orgniscpr.res.in

The predicted spectrum for this compound would show characteristic vibrational modes for its functional groups. The Potential Energy Distribution (PED) analysis can be used to make precise assignments for each vibrational band. niscpr.res.in

Interactive Table: Predicted Characteristic Vibrational Frequencies for this compound

Note: Wavenumbers are representative and based on DFT calculations for similar compounds. sapub.orgniscpr.res.inorientjchem.org

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Description
Asymmetric C-H Stretch-CH₃, -CH₂-~2960-2980Stretching of methyl and methylene (B1212753) groups
Symmetric C-H Stretch-CH₃, -CH₂-~2870-2930Stretching of methyl and methylene groups
Carbonyl C=O StretchEster~1735-1750Strong, characteristic ester carbonyl stretch
Asymmetric NO₂ StretchNitro~1540-1560Strong, characteristic nitro group stretch sapub.org
Symmetric NO₂ StretchNitro~1350-1380Strong, characteristic nitro group stretch sapub.org
C-O-C StretchEster~1150-1250Asymmetric stretching of the ester linkage
C-N StretchC-NO₂~1100-1110Stretching of the carbon-nitrogen bond researchgate.net
NO₂ DeformationNitro~850-860Scissoring deformation of the nitro group orientjchem.org

Applications and Future Research Directions

Role in the Synthesis of Biologically Active Molecules and Pharmaceutical Intermediates

Ethyl 3-(nitromethyl)hexanoate and its parent compound, 3-(nitromethyl)hexanoic acid, are crucial intermediates in the synthesis of several key pharmaceutical compounds. The nitro group is a versatile functional group that can be readily transformed into other functionalities, most notably an amine, which is a common feature in many biologically active molecules. frontiersin.org

One of the most prominent applications of this compound is in the synthesis of Pregabalin (B1679071) . google.comgoogle.com Marketed under the trade name Lyrica®, Pregabalin is an anticonvulsant and anxiolytic medication used to treat epilepsy, neuropathic pain, and fibromyalgia. google.comgoogle.com The synthesis of Pregabalin often involves the reduction of the nitro group in a derivative of this compound to an amino group, forming the core structure of the final drug molecule. google.com For instance, (S)-ethyl 5-methyl-3-(nitromethyl)hexanoate is a key precursor that, after saponification and reduction of the nitro group, yields the biologically active (S)-enantiomer of Pregabalin. google.com

Similarly, derivatives of 3-(nitromethyl)hexanoic acid are instrumental in the synthesis of Brivaracetam , an antiepileptic drug. google.comgoogleapis.com The synthesis of the key intermediate, (R)-4-propyldihydrofuran-2(3H)-one, can be achieved from (R)-3-(nitromethyl)hexanoic acid. google.comgoogleapis.com This highlights the importance of the nitromethyl hexanoate (B1226103) scaffold in accessing chiral lactones, which are valuable building blocks for various pharmaceuticals.

The versatility of the nitro group also allows for its use in the synthesis of other biologically active compounds, such as novel nucleoside analogues with potential applications in antiviral and anticancer therapies. uobaghdad.edu.iq The electron-withdrawing nature of the nitromethyl group can influence the reactivity of the molecule, making it a useful component in the synthesis of complex heterocyclic systems. nih.gov

Below is a table of key pharmaceutical intermediates derived from or related to this compound:

Compound NameCAS NumberApplication
(S)-Ethyl 5-methyl-3-(nitromethyl)hexanoate128013-65-0Intermediate for (S)-Pregabalin google.com
(R)-3-(Nitromethyl)hexanoic acid181289-21-4Intermediate for Brivaracetam google.comgoogleapis.com
(R)-Mthis compoundNot specifiedIntermediate in asymmetric synthesis google.com
(3R)-3-(Bromomethyl) Ethyl Ester Hexanoic Acid1956435-91-8Intermediate for Brivaracetam impurity monitoring synthinkchemicals.com

Utility as Chiral Building Blocks

The carbon atom at the 3-position of this compound is a stereocenter, meaning the compound can exist as two different enantiomers. This chirality is of paramount importance in the pharmaceutical industry, where often only one enantiomer of a drug is biologically active, while the other may be inactive or even cause undesirable side effects. Consequently, this compound and its derivatives are highly valuable as chiral building blocks for asymmetric synthesis. google.comgoogleapis.com

The synthesis of enantiomerically pure forms of these compounds is a significant area of research. One common strategy is the resolution of a racemic mixture. For example, racemic 3-(nitromethyl)hexanoic acid can be resolved by forming diastereomeric salts with a chiral amine, such as (S)-(+)-1-cyclohexylethylamine or (S)-(-)-1-phenylethylamine. google.com These diastereomeric salts can then be separated by crystallization, and the desired enantiomer of the acid can be recovered. google.com

Another approach is the use of enzymatic kinetic resolution. Lipases, such as Novozyme 435, have been used for the stereoselective hydrolysis of racemic ethyl 5-methyl-3-(nitromethyl)hexanoate. google.com This method can provide both the enantiomerically enriched (S)-acid and the remaining (R)-ester. google.com Such enzymatic methods are often favored for their high selectivity and environmentally friendly conditions. researchgate.net

The resulting enantiomerically pure nitromethyl compounds can then be used in the synthesis of a wide range of chiral molecules. The nitro group can be converted to an amine, a carbonyl group, or other functionalities, while preserving the stereochemical integrity of the chiral center. This makes this compound a versatile starting material for the synthesis of complex, enantiomerically pure target molecules. frontiersin.org

Development of Novel Catalytic Systems

The synthesis of this compound and related nitro compounds often relies on catalytic methods to enhance efficiency, selectivity, and sustainability. Research in this area is focused on developing novel catalytic systems that can overcome the challenges associated with the synthesis of nitro compounds.

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of molecules containing the nitromethyl group. acs.orgnih.gov Chiral bifunctional organocatalysts, such as those derived from thiourea (B124793) and trans-1,2-diaminocyclohexane (e.g., Takemoto's catalyst), have been successfully employed in the asymmetric aza-Henry (nitro-Mannich) reaction to produce 3-(nitromethyl)isoindolin-1-ones with high enantioselectivity. acs.orgnih.govnih.gov These catalysts work by activating both the imine and the nitroalkane, facilitating a highly controlled carbon-carbon bond formation. acs.org The principles of these organocatalytic systems could be applied to the synthesis of chiral 3-(nitromethyl)hexanoate derivatives.

Photoredox catalysis, often in combination with transition metal catalysts like nickel, represents another frontier in the synthesis of nitro compounds. organic-chemistry.org This dual catalytic approach can enable the alkylation of nitroalkanes under mild, light-driven conditions, providing access to tertiary nitroalkanes which are precursors to α-tertiary amines. organic-chemistry.org

Furthermore, the development of catalysts for the selective transformation of the nitro group is also crucial. For example, iron(salen) complexes have shown promise as catalysts for the reductive functionalization of nitro compounds. acs.org Such catalysts could provide alternative, more sustainable routes for converting the nitro group in this compound to other valuable functional groups.

Green Chemistry Applications and Process Intensification

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and their intermediates, including this compound. chemmethod.com The goal is to develop more sustainable and environmentally benign chemical processes by reducing waste, avoiding hazardous reagents, and improving energy efficiency. atbuftejoste.com.ngthegef.org

One of the key areas of focus is the use of safer and more environmentally friendly reagents and solvents. For example, some synthetic routes to pregabalin intermediates have been developed to avoid the use of hazardous cyanide compounds. google.com The use of deep eutectic solvents (DES), such as a mixture of choline (B1196258) chloride and urea, has been explored as a greener alternative to traditional organic solvents for the synthesis of pregabalin intermediates. patsnap.com

Process intensification is another important aspect of green chemistry, aiming to make chemical processes smaller, safer, and more efficient. acs.orgfrontiersin.orgmdpi.com This can be achieved through the use of continuous flow reactors, which offer better heat and mass transfer, improved safety, and easier scale-up compared to traditional batch reactors. frontiersin.orgunito.it The synthesis of this compound could potentially be adapted to a continuous flow process, leading to a more sustainable manufacturing process. The use of alternative energy sources like microwaves and ultrasound can also contribute to process intensification by accelerating reaction rates and improving yields. mdpi.comunito.it

Enzymatic reactions, as mentioned in the context of chiral resolution, are inherently green as they are typically performed in water under mild conditions and are highly selective, thus reducing the formation of byproducts. researchgate.net

Challenges and Opportunities in Nitromethyl Compound Synthesis

The synthesis of nitromethyl compounds like this compound presents both challenges and opportunities for organic chemists. The nitro group is highly versatile, but its reactivity can also be a challenge to control. sci-hub.semdpi.com

One of the main challenges is achieving high chemo- and regioselectivity in reactions involving the nitro group. mdpi.com For example, in nitration reactions, controlling the position of nitration on an aromatic ring can be difficult, often leading to mixtures of isomers. sci-hub.se While this is less of a concern for the synthesis of this compound, the reactivity of the α-protons of the nitro group needs to be carefully managed to avoid side reactions.

Another challenge is the potential for the nitro group to be reduced under certain reaction conditions, which may not always be the desired outcome. frontiersin.org The stability of nitro compounds can also be a concern, as some polynitro compounds are explosive. chinesechemsoc.org However, monofunctional nitroalkanes like this compound are generally stable.

Despite these challenges, the unique reactivity of the nitro group offers numerous opportunities for the synthesis of complex molecules. The Henry (nitro-aldol) reaction and the Michael addition of nitroalkanes are powerful carbon-carbon bond-forming reactions that are widely used in organic synthesis. sci-hub.se The ability to transform the nitro group into a wide range of other functional groups, including amines, carbonyls, and oximes, makes nitromethyl compounds highly valuable synthetic intermediates. frontiersin.org

The development of new catalytic methods, particularly in the area of asymmetric catalysis, continues to expand the synthetic utility of nitromethyl compounds, providing access to enantiomerically pure molecules that are of great interest to the pharmaceutical and agrochemical industries. frontiersin.org

Emerging Research Areas

The field of nitro chemistry is continually evolving, with new applications and synthetic methods being discovered. For this compound and related compounds, several emerging research areas hold significant promise.

One such area is the synthesis of novel heterocyclic compounds. The versatile reactivity of the nitro group makes it an excellent starting point for the construction of various ring systems. nih.gov For example, nitromethyl-substituted compounds can be used to synthesize novel isoindolinones, pyrazoles, and other heterocyclic structures with potential biological activity. nih.govresearchgate.netresearchgate.net

The development of novel energetic materials is another area where nitromethyl compounds are of interest. chinesechemsoc.org While this compound itself is not an energetic material, the chemistry used to synthesize and functionalize it could be applied to the development of new, more stable high-energy compounds.

Furthermore, there is ongoing research into the development of new catalytic methods for the synthesis and transformation of nitro compounds. This includes the use of novel organocatalysts, photoredox catalysts, and metal-based catalysts to achieve new levels of selectivity and efficiency. acs.orgorganic-chemistry.orgacs.org These new methods could open up new possibilities for the use of this compound as a building block in organic synthesis.

The exploration of the biological activity of novel compounds derived from this compound is another promising research direction. Its use as a scaffold for the synthesis of new pharmaceutical candidates beyond its current applications is an area ripe for investigation. uobaghdad.edu.iq

Q & A

Q. What synthetic methodologies are recommended for Ethyl 3-(nitromethyl)hexanoate, and how can reaction parameters be optimized?

this compound synthesis typically involves multi-step reactions, including nitroalkylation and esterification. For example, a nitro group can be introduced via condensation of nitroalkanes with aldehydes under basic conditions, followed by esterification using acid catalysts like Amberlyst-15. Key parameters include temperature (60–80°C), molar ratios (e.g., acid:alcohol ~1:5), and catalyst loading (5–10 wt%). Optimization requires kinetic modeling (e.g., pseudo-homogeneous or Langmuir-Hinshelwood mechanisms) and diffusion studies to address mass transfer limitations .

Q. Which analytical techniques are critical for characterizing this compound?

  • FTIR Spectroscopy : Confirms functional groups (e.g., ester C=O at ~1740 cm⁻¹, nitro group at ~1530–1350 cm⁻¹) .
  • GC-MS : Identifies volatile compounds and quantifies purity by comparing retention indices and mass spectra with standards .
  • NMR : Resolves structural ambiguities (e.g., distinguishing regioisomers via 13C^{13}\text{C} chemical shifts) .

Q. What are the common reactions and intermediates associated with this compound?

  • Reduction : The nitro group can be reduced to an amine using H2_2/Pd-C or NaBH4_4, forming ethyl 3-(aminomethyl)hexanoate .
  • Ester Hydrolysis : Acidic/alkaline hydrolysis yields 3-(nitromethyl)hexanoic acid, useful for derivatization .
  • Substitution : The ester group can undergo nucleophilic substitution with amines or thiols to generate amides or thioesters .

Advanced Research Questions

Q. How can kinetic and thermodynamic models improve synthesis scalability?

Kinetic models (e.g., pseudo-homogeneous) combined with thermodynamic data (ΔH, ΔS) predict reaction rates and equilibrium conversions. For example, Amberlyst-15-catalyzed esterification shows internal/external diffusion limitations at high catalyst loading (>10 wt%), requiring mass transfer corrections. Activation energies (60–80 kJ/mol) and entropy changes (~−120 J/mol·K) guide reactor design for industrial scalability .

Q. What role does this compound play in multi-component aroma systems?

In aroma studies, this compound may interact synergistically or antagonistically with other volatiles. For example, low concentrations of ethyl hexanoate enhance "pineapple" or "banana" notes in wine by masking inhibitory effects of linalool on "peach" aromas. Methodologically, gas chromatography-olfactometry (GC-O) and sensory panels quantify perceptual thresholds and synergistic ratios .

Q. How does this compound influence anaerobic digestion processes?

At low concentrations (0.05–5 mg/L), it can increase methane yield by 8.9–46.2% via microbial co-metabolism. However, concentrations >10 mg/L inhibit methanogenesis by ~71.9%. Batch experiments with biogas reactors and metagenomic analysis (16S rRNA sequencing) identify tolerant microbial consortia (e.g., Methanosaeta) and inhibition thresholds .

Q. How do contradictory data on diffusion properties arise in different matrices?

In carrageenan gels, ethyl hexanoate diffusion coefficients vary by <20% across structured vs. unstructured matrices, suggesting minimal matrix effects. However, convective models (e.g., in bioreactors) may overestimate mass transfer rates compared to diffusive models. Validating models with experimental partition coefficients (log P ~2.5–3.0) resolves discrepancies .

Q. What microbial interactions correlate with this compound in fermentation systems?

In Baijiu fermentation, Monascus and Lactobacillus spp. positively correlate with ethyl ester production. Metabolomic profiling (GC-MS) and Spearman correlation analysis (ρ >0.7, p<0.05) link microbial activity to ester yields, guiding strain engineering for flavor enhancement .

Methodological Tables

Q. Table 1: Key Reaction Parameters for Synthesis Optimization

ParameterOptimal RangeImpact on YieldReference
Temperature60–80°CMaximizes rate
Molar Ratio (Acid:Alcohol)1:5Shifts equilibrium
Catalyst Loading5–10 wt%Reduces diffusion

Q. Table 2: Inhibition Effects in Anaerobic Digestion

Concentration (mg/L)Methane Yield ChangeInhibition MechanismReference
0.05–5+8.9% to +46.2%Co-metabolism stimulation
>10−71.9%Methanogen toxicity

Q. Table 3: Aroma Interaction Thresholds

Compound PairSynergistic RatioPerceptual EffectReference
Ethyl Hexanoate + Linalool1:0.5Enhanced "pineapple"
Ethyl Hexanoate + 3-Mercaptohexanol1:1Suppressed "artificial sweetness"

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.